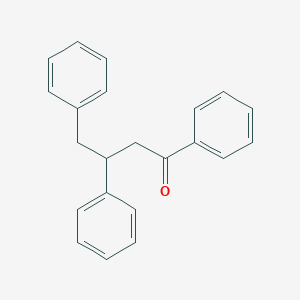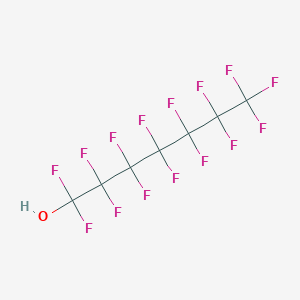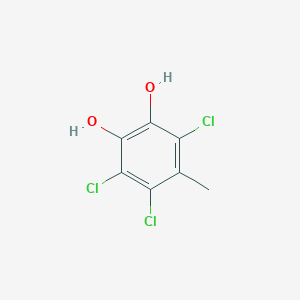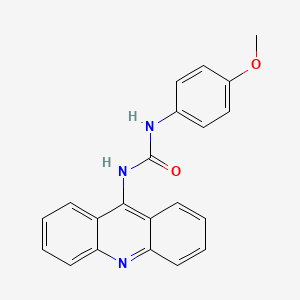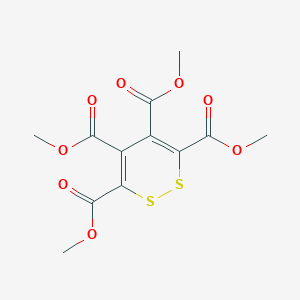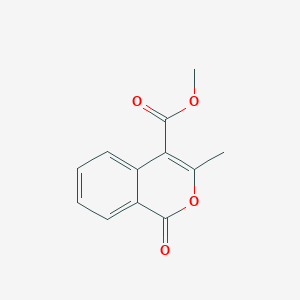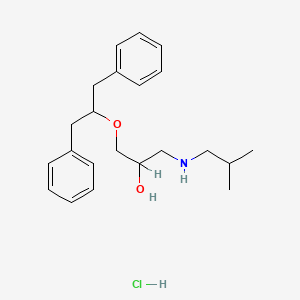
9-Anthracenemethanol, 10-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Anthracenemethanol, 10-ethyl- is a derivative of anthracene, characterized by the presence of a hydroxymethyl group (CH₂OH) attached to the 9-position and an ethyl group at the 10-position. This compound is a colorless solid that is soluble in ordinary organic solvents. It is known for its versatility as a precursor in various chemical reactions and supramolecular assemblies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 9-Anthracenemethanol, 10-ethyl- can be synthesized through the hydrogenation of 9-anthracenecarboxaldehyde. The general procedure involves suspending 9-anthraldehyde in ethanol and adding sodium borohydride. After stirring for 30 minutes at room temperature, the reaction mixture is quenched with water, and the aqueous phase is extracted with ether. The organic extract is then dried and concentrated to yield the crude alcohol, which is purified by flash column chromatography .
Industrial Production Methods: While specific industrial production methods for 9-Anthracenemethanol, 10-ethyl- are not widely documented, the synthesis typically follows similar procedures as those used in laboratory settings, with adjustments for scale and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Anthracenemethanol, 10-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include aldehydes, carboxylic acids, and various substituted anthracene derivatives .
Wissenschaftliche Forschungsanwendungen
9-Anthracenemethanol, 10-ethyl- has been extensively employed in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a starting material in Diels-Alder reactions and in the synthesis of diverse organic compounds.
Biology: Employed in the study of molecular interactions and as a probe in fluorescence studies.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 9-Anthracenemethanol, 10-ethyl- involves its participation in various chemical reactions. For instance, in Diels-Alder reactions, it acts as a diene, interacting with dienophiles to form six-membered ring systems. The compound’s hydroxymethyl group can undergo proton exchange reactions, leading to the formation of different derivatives .
Vergleich Mit ähnlichen Verbindungen
9-Anthracenemethanol: Lacks the ethyl group at the 10-position.
9-Anthraldehyde: Contains an aldehyde group instead of a hydroxymethyl group.
Anthracene: The parent compound without any functional groups.
Uniqueness: 9-Anthracenemethanol, 10-ethyl- is unique due to the presence of both a hydroxymethyl group and an ethyl group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various chemical syntheses and applications .
Eigenschaften
CAS-Nummer |
29852-41-3 |
|---|---|
Molekularformel |
C17H16O |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
(10-ethylanthracen-9-yl)methanol |
InChI |
InChI=1S/C17H16O/c1-2-12-13-7-3-5-9-15(13)17(11-18)16-10-6-4-8-14(12)16/h3-10,18H,2,11H2,1H3 |
InChI-Schlüssel |
QHPKNTLEGYQLND-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


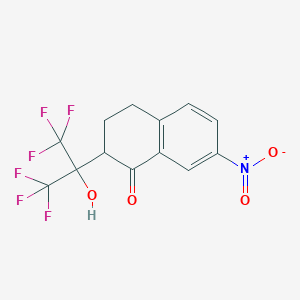
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
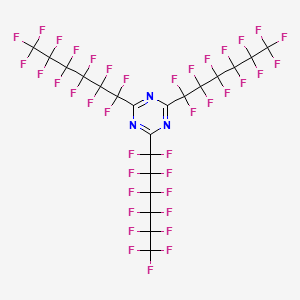
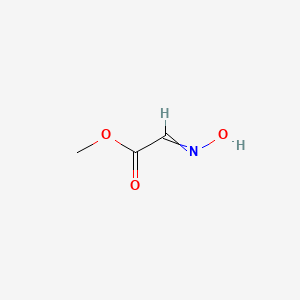
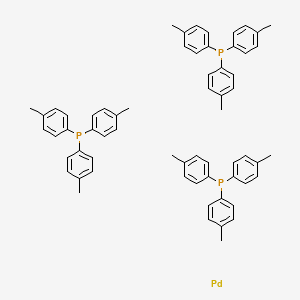
![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
